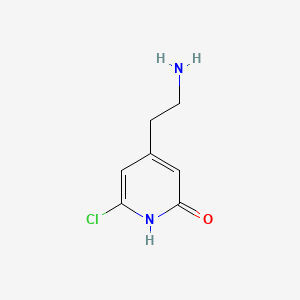

4-(2-Aminoethyl)-6-chloropyridin-2-OL

説明

4-(2-Aminoethyl)-6-chloropyridin-2-OL is a pyridine derivative characterized by a hydroxyl group at position 2, a chlorine atom at position 6, and a 2-aminoethyl substituent at position 3. Its molecular formula is C₇H₉ClN₂O, with a molecular weight of 188.61 g/mol. The compound’s functional groups contribute to its reactivity: the hydroxyl group enables hydrogen bonding, the chlorine atom enhances electrophilicity, and the aminoethyl side chain allows for further derivatization (e.g., amide formation or alkylation). This compound is primarily utilized in pharmaceutical research as a precursor for bioactive molecules, particularly in kinase inhibitor development and neurotransmitter analogs .

特性

分子式 |

C7H9ClN2O |

|---|---|

分子量 |

172.61 g/mol |

IUPAC名 |

4-(2-aminoethyl)-6-chloro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9ClN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1-2,9H2,(H,10,11) |

InChIキー |

YHBYJGRVMHCIQV-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(NC1=O)Cl)CCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-chloropyridin-2-OL typically involves the introduction of the aminoethyl group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the aminoethyl group.

Industrial Production Methods

Industrial production of 4-(2-Aminoethyl)-6-chloropyridin-2-OL may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

4-(2-Aminoethyl)-6-chloropyridin-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

類似化合物との比較

Structural and Functional Differences

The following table summarizes key differences between 4-(2-Aminoethyl)-6-chloropyridin-2-OL and the structurally related compound 6-(Chloromethyl)-2-phenylpyrimidin-4-ol (evidence-based comparison):

Research Findings and Limitations

- Synthetic Challenges: The aminoethyl group in 4-(2-Aminoethyl)-6-chloropyridin-2-OL requires protection during synthesis to prevent undesired side reactions, increasing production costs.

- Data Gaps: Limited peer-reviewed studies on both compounds restrict mechanistic insights. For example, the pyrimidine derivative’s biological activity remains underexplored despite its commercial availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。